molecular formula C11H10BrNO3 B12979781 5-Bromo-4-cyano-2-ethoxyphenyl acetate

5-Bromo-4-cyano-2-ethoxyphenyl acetate

Cat. No.: B12979781
M. Wt: 284.11 g/mol
InChI Key: HFXDJAOEAUNRFW-UHFFFAOYSA-N
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Description

5-Bromo-4-cyano-2-ethoxyphenyl acetate is an organic compound with the molecular formula C11H10BrNO3 It is a derivative of phenyl acetate, featuring a bromine atom, a cyano group, and an ethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-cyano-2-ethoxyphenyl acetate typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of 4-cyano-2-ethoxyphenyl acetate, followed by acetylation. The reaction conditions often require the use of bromine or a brominating agent, and the process is carried out under controlled temperatures to ensure the desired substitution occurs at the correct position on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and acetylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and solvents that facilitate the bromination and acetylation steps is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-cyano-2-ethoxyphenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine or cyano groups, leading to different derivatives.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile used.

Scientific Research Applications

5-Bromo-4-cyano-2-ethoxyphenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 5-Bromo-4-cyano-2-ethoxyphenyl acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-cyano-2-methoxyphenyl acetate
  • 4-Cyano-2-ethoxyphenyl acetate
  • 5-Bromo-2-ethoxy-4-pyridineboronic acid

Uniqueness

5-Bromo-4-cyano-2-ethoxyphenyl acetate is unique due to the specific combination of functional groups it possesses. The presence of both a bromine atom and a cyano group on the phenyl ring, along with an ethoxy group, provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

(5-bromo-4-cyano-2-ethoxyphenyl) acetate

InChI

InChI=1S/C11H10BrNO3/c1-3-15-10-4-8(6-13)9(12)5-11(10)16-7(2)14/h4-5H,3H2,1-2H3

InChI Key

HFXDJAOEAUNRFW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)Br)OC(=O)C

Origin of Product

United States

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